molecular formula C5H5Cl2FN2 B2721234 2-(Chloromethyl)-5-fluoropyrimidine hydrochloride CAS No. 2052356-33-7

2-(Chloromethyl)-5-fluoropyrimidine hydrochloride

Cat. No. B2721234
CAS RN: 2052356-33-7
M. Wt: 183.01
InChI Key: MNXGMZCHQDGWOX-UHFFFAOYSA-N
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Description

“2-(Chloromethyl)-5-fluoropyrimidine hydrochloride” is likely a derivative of pyrimidine, which is a basic aromatic ring structure found in many kinds of important bio-molecules, including nucleic acids . Chloromethylpyridine compounds are often used as reagents in various chemical reactions .


Synthesis Analysis

While specific synthesis methods for “2-(Chloromethyl)-5-fluoropyrimidine hydrochloride” are not available, chloromethylpyridine compounds are generally synthesized from corresponding pyridine compounds .


Molecular Structure Analysis

The molecular structure of “2-(Chloromethyl)-5-fluoropyrimidine hydrochloride” would likely include a pyrimidine ring with a fluorine atom at the 5-position and a chloromethyl group at the 2-position .


Chemical Reactions Analysis

Chloromethylpyridine compounds are often used as reagents in various chemical reactions, including alkylation .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(Chloromethyl)-5-fluoropyrimidine hydrochloride” would depend on its specific structure. Chloromethylpyridine compounds are generally solid at room temperature .

Scientific Research Applications

S-1 in Gastric Cancer: A Comprehensive Review

S-1 is a novel oral dihydropyrimidine dehydrogenase inhibitory fluoropyrimidine (DIF), formulated to improve the therapeutic efficacy of 5-fluorouracil (5-FU). It includes a compound related to the chemical class of 2-(Chloromethyl)-5-fluoropyrimidine, aiming to achieve high blood concentration levels over extended periods, enhancing its effectiveness against gastric cancer. The integration of S-1 into treatment regimens shows promising survival benefits and is under continuous exploration for further therapeutic advancements through combination therapies with other chemotherapeutic agents (Maehara, 2003).

TAS-102 and Its Mechanism of Action

TAS-102 is another therapeutic agent that demonstrates the importance of fluoropyrimidine chemistry. It consists of trifluridine (FTD), a nucleoside analog, and tipiracil hydrochloride (TPI), highlighting a different mechanism of action from traditional 5-FU-based therapies. This distinction underlines the relevance of 2-(Chloromethyl)-5-fluoropyrimidine derivatives in developing treatments that provide options for patients resistant to or intolerant of 5-FU-based fluoropyrimidines (Lenz et al., 2015).

Pharmacogenetics and Metabolism in Clinical Practice

The metabolism and pharmacogenetics of fluoropyrimidines, including those derived from 2-(Chloromethyl)-5-fluoropyrimidine, are critical in personalizing cancer treatment. Dihydropyrimidine dehydrogenase (DPD) plays a significant role in the metabolism of 5-FU and its prodrugs. Research into DPD polymorphisms and their impact on treatment outcomes and toxicity provides insights into optimizing treatment protocols to prevent severe toxicities and personalize treatments, showcasing the intersection of chemical synthesis and genetic profiling in enhancing therapeutic efficacy (Del Re et al., 2017).

Mechanism of Action

The mechanism of action of “2-(Chloromethyl)-5-fluoropyrimidine hydrochloride” would depend on its specific use. Chloromethyl groups are often used in organic synthesis for their ability to alkylate other compounds .

Safety and Hazards

The safety and hazards of “2-(Chloromethyl)-5-fluoropyrimidine hydrochloride” would depend on its specific structure. Chloromethyl compounds can be hazardous and cause skin and eye irritation, and they may be harmful if swallowed or inhaled .

Future Directions

The future directions of “2-(Chloromethyl)-5-fluoropyrimidine hydrochloride” would depend on its specific applications. Chloromethylpyridine compounds are often used in the synthesis of various pharmaceuticals and could have potential in the development of new drugs .

properties

IUPAC Name

2-(chloromethyl)-5-fluoropyrimidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClFN2.ClH/c6-1-5-8-2-4(7)3-9-5;/h2-3H,1H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNXGMZCHQDGWOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=N1)CCl)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5Cl2FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Chloromethyl)-5-fluoropyrimidine hydrochloride

CAS RN

2052356-33-7
Record name 2-(chloromethyl)-5-fluoropyrimidine hydrochloride
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